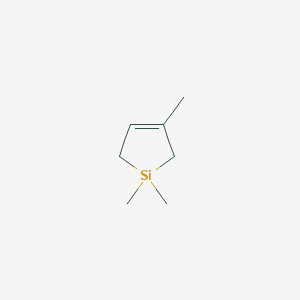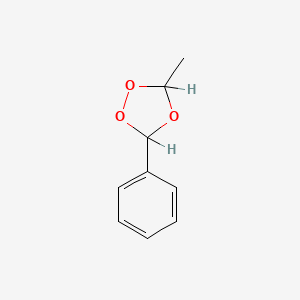
Silacyclopent-3-ene, 1,1,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopent-3-ene, 1,1,3-trimethyl- is an organosilicon compound characterized by a five-membered ring structure containing silicon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silacyclopent-3-ene, 1,1,3-trimethyl- can be synthesized through several methods. One common approach involves the ring-opening polymerization of cyclic monomers. For instance, the copolymerization of 1-methyl-1-phenyl-1-silacyclopent-3-ene with 1-phenyl-1-vinyl-1-silacyclopent-3-ene in the presence of n-butyllithium at low temperatures results in the formation of the desired compound .
Industrial Production Methods
Industrial production of silacyclopent-3-ene, 1,1,3-trimethyl- typically involves the use of advanced polymerization techniques. These methods ensure high yields and purity of the final product, making it suitable for various commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclopent-3-ene, 1,1,3-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various siloxanes, silanes, and substituted silacyclopent-3-enes. These products have significant applications in materials science and polymer chemistry .
Wissenschaftliche Forschungsanwendungen
Silacyclopent-3-ene, 1,1,3-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and composites.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based life forms and biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of silacyclopent-3-ene, 1,1,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s silicon atom plays a crucial role in its reactivity, allowing it to form stable bonds with other elements. This reactivity is harnessed in various chemical processes, including polymerization and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorosilacyclopent-3-ene: Similar in structure but contains fluorine atoms instead of methyl groups.
1-Methyl-1-phenyl-1-silacyclopent-3-ene: Contains a phenyl group, offering different reactivity and applications.
1-Phenyl-1-vinyl-1-silacyclopent-3-ene: Features a vinyl group, which influences its polymerization behavior.
Uniqueness
Silacyclopent-3-ene, 1,1,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
3528-14-1 |
|---|---|
Molekularformel |
C7H14Si |
Molekulargewicht |
126.27 g/mol |
IUPAC-Name |
1,1,3-trimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C7H14Si/c1-7-4-5-8(2,3)6-7/h4H,5-6H2,1-3H3 |
InChI-Schlüssel |
JMEYPJTVYUGLDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC[Si](C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)

![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)


![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
